molecular formula C11H10FN3O3 B2503934 6-Fluoro-2-(morpholin-4-yl)-3-nitrobenzonitrile CAS No. 647824-50-8

6-Fluoro-2-(morpholin-4-yl)-3-nitrobenzonitrile

Cat. No.: B2503934
CAS No.: 647824-50-8
M. Wt: 251.217
InChI Key: YOWLAWDSFKQBSL-UHFFFAOYSA-N
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Description

6-Fluoro-2-(morpholin-4-yl)-3-nitrobenzonitrile (CAS 647824-50-8) is a fluorinated aromatic compound with the molecular formula C₁₁H₁₀FN₃O₃ and a molecular weight of 251.21 g/mol . Its structure features a benzene ring substituted with:

  • A fluoro group at position 6,
  • A morpholin-4-yl group at position 2,
  • A nitro group at position 3,
  • A cyano group at position 1 (benzonitrile backbone).

The compound exhibits a melting point of 133–135°C and is classified as harmful, necessitating careful handling .

Properties

IUPAC Name

6-fluoro-2-morpholin-4-yl-3-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O3/c12-9-1-2-10(15(16)17)11(8(9)7-13)14-3-5-18-6-4-14/h1-2H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWLAWDSFKQBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2C#N)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(morpholin-4-yl)-3-nitrobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-2-(morpholin-4-yl)-3-nitrobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(morpholin-4-yl)-3-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Key Insights:

Substituent Effects on Reactivity and Bioactivity: The fluoro substituent in the target compound offers enhanced electronegativity and metabolic stability compared to the chloro analog in the quinoline derivative . However, the chloro analog’s larger size and lipophilicity may improve membrane permeability in antiviral applications. The morpholinyl group, common in both the target compound and the dihydroisoquinoline derivative , contributes to solubility and bioavailability due to its polar oxygen atoms.

The Nebivolol intermediate employs an epoxide group, enabling ring-opening reactions distinct from the cyano group’s reactivity in the target compound.

Structural Complexity and Applications: The target compound’s nitro and cyano groups make it electron-deficient, suitable for further functionalization (e.g., reduction of nitro to amine). In contrast, the simpler 2-fluoro-3-methyl-6-nitroaniline lacks such versatility due to its smaller size and absence of heterocyclic moieties. The dihydroisoquinoline derivative exemplifies advanced structural complexity for targeted drug design, whereas the target compound’s benzonitrile backbone offers a compact scaffold for fragment-based drug discovery.

Commercial Availability :

  • The target compound is listed by CymitQuimica as a fluorinated research chemical , indicating its utility in exploratory studies. In contrast, the Nebivolol intermediate is specialized for large-scale pharmaceutical production.

Biological Activity

6-Fluoro-2-(morpholin-4-yl)-3-nitrobenzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a fluorine atom and a nitro group , which are critical for its biological activity. The presence of the morpholine moiety enhances its solubility and bioavailability, making it a suitable candidate for drug development.

The biological activity of 6-Fluoro-2-(morpholin-4-yl)-3-nitrobenzonitrile can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammatory pathways.
  • Receptor Modulation : It can interact with various receptors, potentially leading to altered signaling pathways that affect cell proliferation and apoptosis.
  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anticancer effects.

Anticancer Activity

Research indicates that compounds similar to 6-Fluoro-2-(morpholin-4-yl)-3-nitrobenzonitrile exhibit significant anticancer properties. For instance, nitrobenzoate-derived compounds have been shown to impair vascular development in cancer models, suggesting potential antiangiogenic effects .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly against resistant strains due to the presence of the nitro group, which has been implicated in various antimicrobial mechanisms.

Data Table: Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of tumor growth and angiogenesis ,
AntimicrobialActivity against bacterial strains
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Case Studies

  • Case Study on Antiangiogenic Activity :
    • A study investigated a nitrobenzoate derivative (similar structure) that inhibited angiogenesis in zebrafish models. The compound disrupted VEGF/VEGFR2 signaling pathways, leading to vascular defects, indicating its potential as an antiangiogenic agent .
  • Case Study on Cancer Cell Lines :
    • Research on nitrobenzoate compounds demonstrated their ability to induce apoptosis in various cancer cell lines through modulation of apoptotic pathways. This suggests that 6-Fluoro-2-(morpholin-4-yl)-3-nitrobenzonitrile may share similar properties .

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